molecular formula C12H15BrOS B13215844 3-(4-Bromophenyl)-6-methylthian-3-ol

3-(4-Bromophenyl)-6-methylthian-3-ol

Cat. No.: B13215844
M. Wt: 287.22 g/mol
InChI Key: DKFFGPBOVIOPLN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-methylthian-3-ol is an organic compound that features a bromophenyl group attached to a thian-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methylthian-3-ol typically involves the reaction of 4-bromophenyl derivatives with thian-3-ol precursors. One common method includes the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then subjected to further reactions to introduce the thian-3-ol moiety . The reaction conditions often involve the use of bromine and mercuric oxide for bromination, followed by condensation reactions with appropriate thian-3-ol precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-6-methylthian-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the thian-3-ol moiety may influence the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6-methylthian-3-ol is unique due to the combination of the bromophenyl group with the thian-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromophenyl)-6-methylthian-3-ol

InChI

InChI=1S/C12H15BrOS/c1-9-6-7-12(14,8-15-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

InChI Key

DKFFGPBOVIOPLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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